BenchChemオンラインストアへようこそ!

Anabasine hydrochloride

nicotinic acetylcholine receptor α4β2 nAChR binding affinity

Choose racemic (±)-Anabasine hydrochloride for your nAChR research. Its intermediate α4β2 affinity (Ki=37.63 nM) minimizes receptor desensitization compared to cytisine or nicotine, while its full agonism at α7 nAChR supports anti-inflammatory and cognition studies. As a tobacco-specific biomarker absent in NRTs, it is essential for distinguishing active tobacco use from nicotine pharmaceutical exposure in clinical trials. The racemic form provides consistent pharmacology across enantiomer-sensitive assays.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
CAS No. 352220-15-6
Cat. No. B3024200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnabasine hydrochloride
CAS352220-15-6
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CN=CC=C2.Cl
InChIInChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H
InChIKeyVTMZQNZVYCJLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anabasine Hydrochloride CAS 352220-15-6: Technical Specifications and Receptor Pharmacology Profile for Research Procurement


(±)-Anabasine hydrochloride is a racemic alkaloid salt (molecular formula C10H15ClN2, molecular weight 198.69 g/mol) derived from the minor tobacco alkaloid anabasine, which is naturally present in Nicotiana species at concentrations of 0.008–0.030 mg/g [1]. As a full agonist of nicotinic acetylcholine receptors (nAChRs), it binds with nanomolar affinity to the α4β2 subunit-containing nAChR subtype (Ki = 37.63 nM) [1] and induces depolarization of TE671 cells expressing human fetal muscle-type nAChRs (EC50 = 0.7–10.1 µM) [1]. The compound is also a recognized depolarizing neuromuscular junction (NMJ) blocker and teratogen, with enantiomer-specific intravenous LD50 values of 11 ± 1.0 mg/kg (R-anabasine) and 16 ± 1.0 mg/kg (S-anabasine) in mouse bioassays [2].

Why Anabasine Hydrochloride CAS 352220-15-6 Cannot Be Replaced by Nicotine or Other Minor Tobacco Alkaloids in Rigorous Research Protocols


Although anabasine hydrochloride shares the nicotinic pharmacophore with nicotine, cytisine, and anatabine, its distinct binding affinity at α4β2 nAChR (Ki = 37.63 nM) differs substantially from nicotine (Ki = 2.80 nM) [1] and cytisine (Kdapp = 0.74 nM) [2]. This 13-fold lower affinity relative to nicotine translates into a different functional EC50 profile at human fetal muscle-type nAChR (0.7 µM) compared to nicotine (0.43 µM) [3], preventing direct potency interchange. Moreover, anabasine is a full agonist at α7 nAChR and a depolarizing NMJ blocker [1], whereas nicotine is a partial agonist at some subtypes and does not produce equivalent NMJ block. Critically, anabasine is a tobacco-specific alkaloid not present in nicotine replacement medications, making it an essential biomarker for distinguishing active tobacco use from nicotine pharmaceutical exposure [4].

Quantitative Differentiation Evidence: Anabasine Hydrochloride (CAS 352220-15-6) vs. Nicotine, Cytisine, and Anabaseine


Anabasine Hydrochloride Exhibits Intermediate Binding Affinity at α4β2 nAChR Compared to Nicotine and Cytisine

Anabasine hydrochloride demonstrates an intermediate binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with a Ki value of 37.63 nM in a radioligand binding assay using K177 cells [1]. This affinity is 13-fold lower than that of (-)-nicotine (Ki = 2.80 nM) measured in α4β2 nAChR-transfected M10 cells [2], and 50-fold lower than the extremely high affinity of cytisine (Kdapp = 0.74 ± 0.14 nM) at the same receptor [3]. The rank order of affinity is cytisine > nicotine > anabasine, confirming that anabasine hydrochloride offers a distinct intermediate binding profile for studies where neither the ultra-high potency of cytisine nor the high affinity of nicotine is desired.

nicotinic acetylcholine receptor α4β2 nAChR binding affinity radioligand binding

Anabasine Hydrochloride Displays Distinct Functional Potency at Human Fetal Muscle-Type nAChR Relative to Nicotine

In functional assays using TE671 cells endogenously expressing human fetal muscle-type nAChRs, anabasine hydrochloride induces depolarization with an EC50 value of 0.7 µM . For comparison, nicotine exhibits an EC50 of 0.430 ± 0.33 µM in a similar functional assay (though note: assay system may not be identical) [1]. While the two values are within the same order of magnitude, the 1.6-fold difference in EC50 is consistent with anabasine's lower binding affinity and distinct receptor activation kinetics. Importantly, anabasine does not activate SH-SY5Y cells that primarily express autonomic nAChRs [2], indicating a narrower receptor activation profile compared to nicotine.

neuromuscular junction TE671 cells functional EC50 depolarization assay

Anabasine Enantiomers Exhibit 18- to 27-Fold Lower In Vivo Toxicity Than Anabaseine in Mouse Lethality Assays

In a mouse bioassay, the intravenous LD50 of the R-anabasine-enriched fraction was 11 ± 1.0 mg/kg, and the S-anabasine-enriched fraction was 16 ± 1.0 mg/kg [1]. In contrast, anabaseine, a structurally related imine-containing analog, exhibited an LD50 of 0.58 ± 0.05 mg/kg [1]. This represents an 18-fold higher toxicity for anabaseine compared to R-anabasine, and a 27-fold higher toxicity compared to S-anabasine [1]. The rank order of toxicity is anabaseine ≫ R-anabasine > S-anabasine, which correlates with their relative agonistic potencies at human fetal nicotinic neuromuscular receptors [1].

toxicity LD50 mouse bioassay enantiomers

Anabasine Serves as a Specific Biomarker for Active Tobacco Use, Unconfounded by Nicotine Replacement Therapy

Anabasine and anatabine are present in all commercial tobacco products (anabasine at 0.008–0.030 mg/g) and are excreted in the urine of tobacco users, but are not found in nicotine replacement medications [1]. In a human pharmacokinetic study, urinary concentrations of anabasine and anatabine showed good to excellent correlations with nicotine intake, and their elimination half-lives were calculated from urinary excretion data [1]. This property allows anabasine to serve as a specific biomarker to verify active tobacco use in individuals receiving nicotine replacement therapy (NRT), whereas nicotine and its primary metabolite cotinine cannot distinguish between tobacco-derived and pharmaceutical nicotine sources [1].

biomarker tobacco alkaloid urinary excretion nicotine replacement therapy

High-Impact Research and Industrial Applications of Anabasine Hydrochloride (CAS 352220-15-6) Based on Quantitative Evidence


Nicotinic Receptor Pharmacology: α4β2 nAChR Binding and Functional Studies Requiring an Intermediate-Affinity Full Agonist

Anabasine hydrochloride's intermediate Ki (37.63 nM) at α4β2 nAChR [1] makes it a superior choice over ultra-high affinity cytisine (0.74 nM) or high-affinity nicotine (2.80 nM) when the experimental objective is to study agonist binding without rapid receptor desensitization or to explore structure-activity relationships at the β2 subunit interface. Its full agonist activity at α7 nAChR [1] also supports investigations into cholinergic anti-inflammatory pathways and cognitive enhancement models.

Developmental Toxicology and Teratogenicity Studies: Fetal Muscle-Type nAChR-Mediated Congenital Defects

The established teratogenicity of anabasine in large animal models (cleft palate and arthrogryposis in piglets at 2.6 mg/kg twice daily) [1] and its selective activation of human fetal muscle-type nAChRs (EC50 = 0.7 µM) over autonomic nAChRs [1] uniquely qualify anabasine hydrochloride for investigations of nicotinic receptor-mediated developmental toxicity. Its 18- to 27-fold lower acute toxicity compared to anabaseine [2] provides a safer experimental window for in vivo teratology studies.

Analytical Method Development and Validation for Tobacco Exposure Biomarker Quantification

The requirement for a tobacco-specific biomarker in NRT clinical trials has driven the development of LC-MS/MS and GC/MS methods using anabasine as a target analyte [3]. Certified reference materials such as (±)-anabasine hydrochloride powder (purity ≥95%) and Anabasine-d4 hydrochloride solution (100 µg/mL in methanol, Cerilliant®) are essential for method calibration, validation, and as internal standards for accurate quantification of anabasine in urine and environmental matrices.

Insecticide Mode-of-Action Studies and Botanical Pesticide Formulation

Anabasine hydrochloride exhibits insecticidal activity via nAChR agonism [1]. Its distinct receptor activation profile and lower mammalian toxicity compared to anabaseine [2] make it a candidate for structure-guided optimization of selective botanical insecticides targeting insect nAChRs with reduced off-target effects on mammalian neuromuscular junctions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anabasine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.